molecular formula C10H18Cl2N2 B1377293 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride CAS No. 1384429-20-2

4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride

Cat. No.: B1377293
CAS No.: 1384429-20-2
M. Wt: 237.17 g/mol
InChI Key: ARBIIIMQLRBTMJ-UHFFFAOYSA-N
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Description

4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride is a versatile chemical compound with a molecular formula of C10H18Cl2N2 and a molecular weight of 237.17 g/mol. This compound is widely used in scientific research due to its unique properties, making it valuable for various applications, including drug development, organic synthesis, and material science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride typically involves the reaction of 4-aminobenzylamine with ethyl(methyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Halogenated compounds, such as bromoethane or chloroethane, in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxides of 4-{[Ethyl(methyl)amino]methyl}aniline.

    Reduction: Amine derivatives of 4-{[Ethyl(methyl)amino]methyl}aniline.

    Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 4-{[Methyl(ethyl)amino]methyl}aniline
  • 4-{[Dimethylamino]methyl}aniline
  • 4-{[Diethylamino]methyl}aniline

Comparison: 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-[[ethyl(methyl)amino]methyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-3-12(2)8-9-4-6-10(11)7-5-9;;/h4-7H,3,8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBIIIMQLRBTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=CC=C(C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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